molecular formula C4HCl2NO2 B072937 3,4-Dichloro-1H-pyrrole-2,5-dione CAS No. 1193-54-0

3,4-Dichloro-1H-pyrrole-2,5-dione

Cat. No. B072937
CAS RN: 1193-54-0
M. Wt: 165.96 g/mol
InChI Key: KVBAKSQRUXXHCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dichloro-1H-pyrrole-2,5-dione derivatives and related compounds has been explored through various methods. One approach involves palladium-catalyzed Suzuki coupling reactions, producing polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit with strong fluorescence properties (Zhang & Tieke, 2008). Another method described the oxidation of alcohol using pyridinium chlorochromate to obtain pyrrolizine-1,3-dione, showcasing its reactive properties and versatility in chemical synthesis (Mcnab et al., 2010).

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-1H-pyrrole-2,5-dione derivatives reveals insights into their chemical behavior and potential applications. X-ray crystallography studies have provided detailed information on the crystal structure, demonstrating the influence of substituents on the molecular geometry and stability (Fujii et al., 2002).

Chemical Reactions and Properties

3,4-Dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, contributing to its versatility in organic synthesis. Its ability to form conjugated polymers through palladium-catalyzed aryl-aryl coupling reactions has been explored, indicating significant potential in electronic applications due to its photoluminescent properties (Beyerlein & Tieke, 2000).

Physical Properties Analysis

The physical properties of 3,4-Dichloro-1H-pyrrole-2,5-dione derivatives, such as solubility, fluorescence, and molecular weights, have been extensively studied. These compounds exhibit strong fluorescence and are soluble in common organic solvents, indicating their potential for use in various scientific and technological applications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, electron acceptor capabilities, and the formation of stable complexes with various reagents, underscore the compound's utility in chemical synthesis and applications. Studies have shown that 3,4-Dichloro-1H-pyrrole-2,5-dione derivatives can serve as efficient organic inhibitors in corrosion protection, indicating their importance in industrial applications (Zarrouk et al., 2015).

Scientific Research Applications

  • Cancer Research : Derivatives of 3,4-Dichloro-1H-pyrrole-2,5-dione have been studied for their potential as tyrosine kinase inhibitors, showing inhibitory effects on cancer cell growth and tumor development (Kuznietsova et al., 2019).

  • Photoluminescent Materials : This compound is used in the synthesis of photoluminescent conjugated polymers and copolymers, which are suitable for electronic applications due to their strong photoluminescence and good processability (Beyerlein & Tieke, 2000).

  • Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives, synthesized from 3,4-Dichloro-1H-pyrrole-2,5-dione, have been shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium (Zarrouk et al., 2015).

  • Antiproliferative Agents : Chalcone-imide derivatives based on 3,4-Dichloro-1H-pyrrole-2,5-dione have been synthesized and found to be effective against liver and breast cancer cells (Rdwan, 2020).

  • Pigment Applications : Studies on the crystal structure of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, including those related to 3,4-Dichloro-1H-pyrrole-2,5-dione, have shown their applicability as useful pigments (Fujii et al., 2002).

  • Organic Electronics : Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives, derived from 3,4-Dichloro-1H-pyrrole-2,5-dione, have been used in the construction of copolymers for organic thin film transistors, exhibiting promising charge transport performance (Guo, Sun, & Li, 2014).

  • Solar Cell Applications : This compound has been involved in the synthesis of materials for organic photovoltaic cells (OPVs), serving as an electron-deficient unit in donor materials (Song et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

3,4-dichloropyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBAKSQRUXXHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152405
Record name 3,4-Dichloromaleimide
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Molecular Weight

165.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dichloromaleimide
Source Human Metabolome Database (HMDB)
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Product Name

3,4-Dichloro-1H-pyrrole-2,5-dione

CAS RN

1193-54-0
Record name 3,4-Dichloro-1H-pyrrole-2,5-dione
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Record name 3,4-Dichloromaleimide
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Record name 3,4-Dichloromaleimide
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Record name 3,4-Dichloro-2,5-dihydro-1H-pyrrole-2,5-dione
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Record name 3,4-DICHLOROMALEIMIDE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 °C
Record name Dichloromaleimide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dichloromaleimide exert its antifungal effects?

A1: Research suggests that dichloromaleimide derivatives inhibit (1,3)β-D-glucan and chitin synthases. [] These enzymes are crucial for synthesizing the major fungal cell wall polymers, and their inhibition disrupts cell wall integrity, ultimately leading to fungal cell death.

Q2: Are there any other reported biological activities of dichloromaleimide derivatives?

A2: Yes, studies indicate that certain dichloromaleimide derivatives possess anti-inflammatory activity. These compounds were shown to reduce nitric oxide and pro-inflammatory cytokine production (IL-1β, IL-6, MCP-1, TNF-α, INF-γ) while increasing the production of anti-inflammatory cytokines (IL-4 and IL-13). [] They also inhibited the phosphorylation of the p-p65 NF-κB subunit, a key regulator of inflammation. [] Additionally, some derivatives exhibit analgesic effects in animal models, possibly by interacting with the glutamatergic system, particularly group I metabotropic glutamate receptors and NMDA receptors. []

Q3: What is the molecular formula and weight of dichloromaleimide?

A3: Dichloromaleimide has the molecular formula C4H1Cl2NO2 and a molecular weight of 180.98 g/mol.

Q4: What are the key spectroscopic characteristics of dichloromaleimide?

A4: Dichloromaleimide derivatives are commonly characterized using spectroscopic methods like IR, 1H NMR, 13C NMR, and mass spectrometry. [, , , ] These techniques provide information about functional groups, proton and carbon environments, and molecular mass, aiding in structural elucidation.

Q5: Are there any reports on the catalytic activity of dichloromaleimide or its derivatives?

A5: While dichloromaleimide itself hasn't been widely explored as a catalyst, its derivatives have found applications in material science. For instance, dichloromaleimide serves as a building block for synthesizing functional polymers with conjugated chains. [] These polymers are generated through dehalogenation reactions and show potential in various fields, including electronics and photonics.

Q6: Have computational methods been used to study dichloromaleimide derivatives?

A6: Yes, ab initio and density functional theory (DFT) calculations have been employed to investigate the conformational and electronic properties of N-phenylalkyl-3,4-dichloromaleimides. [] These studies provided insights into the structural features influencing their antifungal activity, suggesting that a specific nitrogen-carbon distance between the dichloroimido and benzene rings is crucial for optimal activity.

Q7: How do structural modifications affect the biological activity of dichloromaleimide derivatives?

A7: SAR studies reveal several key insights:

  • Antifungal Activity: The length of the alkyl chain in N-phenylalkyl-3,4-dichloromaleimide derivatives influences their antifungal activity. [] The optimal nitrogen-carbon distance between the dichloroimido and benzene rings is about 3.5-5.0 Å for antifungal activity. []
  • Antiproliferative Activity: In a series of chalcone-imide derivatives based on dichloromaleimide, the presence of p-tolyl and 4-bromophenyl substituents on the 1H-pyrrole-2,5-dione moiety enhanced activity against human liver cancer cells (HepG-2). []
  • Analgesic Activity: Replacing the chlorine atoms in dichloromaleimide with aminophenazone significantly enhances analgesic activity in mice. []

Q8: What are the challenges and strategies for formulating dichloromaleimide derivatives?

A8: While the provided research doesn't directly address specific formulation challenges, it highlights the importance of stability under various conditions. [, ] Formulation strategies should consider the specific application and potential degradation pathways of the derivative. Encapsulation techniques, appropriate excipients, and controlled release mechanisms could be explored to improve stability, solubility, and ultimately, bioavailability.

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